N-(1-cyanocyclopentyl)-2-[4-(2-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide
Description
N-(1-cyanocyclopentyl)-2-[4-(2-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide is a synthetic acetamide derivative featuring a cyanocyclopentyl substituent and a 2,5-dioxoimidazolidine core substituted with a 2-fluorophenyl group at position 2. Its structural complexity arises from the combination of electron-withdrawing (cyano, fluorophenyl) and electron-donating (methyl) groups, which may influence its physicochemical properties and biological interactions .
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[4-(2-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O3/c1-17(12-6-2-3-7-13(12)19)15(25)23(16(26)22-17)10-14(24)21-18(11-20)8-4-5-9-18/h2-3,6-7H,4-5,8-10H2,1H3,(H,21,24)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRPDKWRCKJUKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(=O)NC2(CCCC2)C#N)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
The 2-fluorophenyl group in the target compound distinguishes it from analogs with differing aromatic substituents. For example:
- 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): Features a 3,4-dichlorophenyl group, which increases lipophilicity compared to the fluorophenyl group. The chlorine atoms’ bulkiness may sterically hinder interactions in biological systems compared to fluorine’s smaller van der Waals radius .
- Compound in : Contains a 4-methoxyphenyl group, introducing an electron-donating methoxy substituent.
Variations in the Acetamide Side Chain
- Cyanocyclopentyl vs. Thiazolyl (): The target compound’s cyanocyclopentyl group introduces a nitrile functional group, which may enhance electrophilicity and metabolic stability compared to the thiazole ring in 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide. Thiazole-containing analogs are known for metal coordination but may exhibit different solubility profiles .
- Cyclopentyl(methyl)amino (): The compound in substitutes the cyanocyclopentyl group with a cyclopentyl(methyl)amino moiety, which could improve solubility due to the amine’s basicity but reduce stability under acidic conditions .
Core Modifications: Imidazolidinedione vs. Spiro Systems
- Compound in : Features a spiroimidazolidinedione fused with an indene ring. In contrast, the target compound’s simpler imidazolidinedione core may offer synthetic accessibility .
Physicochemical Properties
- Solubility: The methoxy group in ’s compound may enhance aqueous solubility compared to the hydrophobic cyanocyclopentyl group in the target compound .
- Stability : The nitrile group in the target compound could confer resistance to enzymatic degradation, whereas the thiazole in ’s compound might be prone to oxidation .
Research Findings and Hypotheses
- Biological Activity : While direct data on the target compound are unavailable, structurally related imidazolidinediones (e.g., ’s spiro derivative) have shown activity as kinase inhibitors. The fluorophenyl group’s electronegativity may enhance binding to polar enzyme pockets .
- Crystallographic Behavior : highlights that dichlorophenyl-containing analogs form inversion dimers via N–H⋯N hydrogen bonds, suggesting the target compound’s fluorophenyl group might similarly influence crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
